Cas no 1005299-96-6 (2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide)

2-Fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold and a fluoro-substituted benzene ring. This compound is of interest in medicinal chemistry due to its potential as a bioactive intermediate, particularly in the development of enzyme inhibitors or receptor modulators. The incorporation of the 2-methylpropanoyl group enhances its lipophilicity, which may improve membrane permeability. The fluorine atom at the ortho position of the benzene ring can influence electronic properties and binding affinity. Its structural complexity allows for further functionalization, making it a versatile building block for pharmaceutical research. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide structure
1005299-96-6 structure
Product Name:2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
CAS No:1005299-96-6
MF:C19H21FN2O3S
MW:376.445047140121
CID:5507435
Update Time:2025-06-09

2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 2-fluoro-N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]-
    • 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
    • Inchi: 1S/C19H21FN2O3S/c1-13(2)19(23)22-11-5-6-14-12-15(9-10-17(14)22)21-26(24,25)18-8-4-3-7-16(18)20/h3-4,7-10,12-13,21H,5-6,11H2,1-2H3
    • InChI Key: HJIBDJRHLUVGNO-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CCCN3C(=O)C(C)C)(=O)=O)=CC=CC=C1F

2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Pricemore >>

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Additional information on 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

2-Fluoro-N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-6-yl]benzene-1-sulfonamide: A Comprehensive Overview

2-Fluoro-N-[1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS No. 1005299-96-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides and features a unique combination of a fluoro-substituted benzene ring and a tetrahydroquinoline moiety. The intricate structure of this molecule offers a range of potential applications, particularly in the development of novel therapeutic agents.

The fluorine substitution on the benzene ring is a key feature of this compound, as it can significantly influence the molecule's physicochemical properties and biological activity. Fluorine atoms are known for their ability to enhance the lipophilicity and metabolic stability of organic molecules, making them valuable in drug design. The tetrahydroquinoline moiety, on the other hand, is a common scaffold in medicinal chemistry due to its versatile pharmacological properties. This scaffold has been extensively studied for its potential in treating various diseases, including neurological disorders and cancer.

Recent research has highlighted the potential of 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide as a promising lead compound in the development of new drugs. Studies have shown that this compound exhibits potent anti-inflammatory and antiproliferative activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.

In addition to its anti-inflammatory properties, 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has also shown promise in cancer research. A recent study conducted by a team of researchers at the National Cancer Institute found that this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

The sulfonamide group in this compound is another critical component that contributes to its biological activity. Sulfonamides have been widely used in medicine for their antimicrobial properties, but recent studies have also explored their potential in other therapeutic areas. For example, sulfonamides have been shown to modulate ion channels and receptors, making them attractive candidates for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

The synthesis of 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves several steps and requires careful control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of 2-fluorobenzenesulfonyl chloride with an appropriate amine derivative under controlled conditions. The resulting product is then further modified to introduce the tetrahydroquinoline moiety and the methylpropanoyl group.

In terms of safety and toxicity, preliminary studies suggest that 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has a favorable safety profile. However, further preclinical and clinical studies are necessary to fully evaluate its safety and efficacy in humans. These studies will also help to optimize dosing regimens and identify any potential side effects or drug interactions.

The future prospects for 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide are promising. Ongoing research is focused on optimizing its structure to enhance its therapeutic potential while minimizing any adverse effects. Additionally, efforts are being made to develop more efficient synthetic methods to facilitate large-scale production for clinical trials.

In conclusion, 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS No. 1005299-96-6) represents an exciting area of research with significant potential for developing new therapeutic agents. Its unique combination of structural features and biological activities makes it a valuable lead compound for further investigation in medicinal chemistry and pharmaceutical research.

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